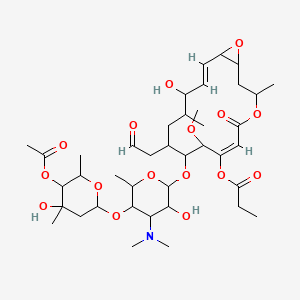
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is a derivative of leucomycin, a macrolide antibiotic, and is characterized by its epoxy and dihydro functionalities, as well as its acetate and propanoate ester groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate typically involves multiple steps, starting from the parent compound leucomycin. The process includes selective reduction, epoxidation, and esterification reactions. Key reagents used in these steps include reducing agents such as sodium borohydride, oxidizing agents like m-chloroperbenzoic acid, and acylating agents such as acetic anhydride and propanoic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated control systems, and high-throughput purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can modify specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.
科学研究应用
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate has several scientific research applications:
Chemistry: Used as a model compound for studying macrolide chemistry and reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a lead compound for developing new antibiotics.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound targets the 50S subunit of the ribosome, preventing the elongation of the peptide chain and ultimately leading to bacterial cell death.
相似化合物的比较
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different chemical structure.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its epoxy and dihydro functionalities, along with the acetate and propanoate ester groups, make it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
65947-11-7 |
|---|---|
分子式 |
C40H63NO16 |
分子量 |
813.9 g/mol |
IUPAC 名称 |
[(6E,14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-dien-7-yl] propanoate |
InChI |
InChI=1S/C40H63NO16/c1-11-30(45)55-29-18-31(46)50-21(3)17-28-27(54-28)13-12-26(44)20(2)16-25(14-15-42)36(37(29)49-10)57-39-34(47)33(41(8)9)35(22(4)52-39)56-32-19-40(7,48)38(23(5)51-32)53-24(6)43/h12-13,15,18,20-23,25-28,32-39,44,47-48H,11,14,16-17,19H2,1-10H3/b13-12+,29-18+ |
InChI 键 |
GXZIEGAYUIWZED-VPXPGVMISA-N |
手性 SMILES |
CCC(=O)O/C/1=C/C(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
规范 SMILES |
CCC(=O)OC1=CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


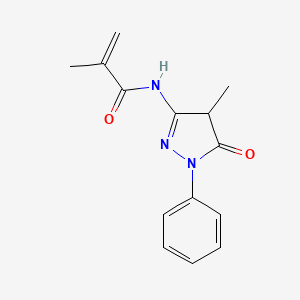





![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)
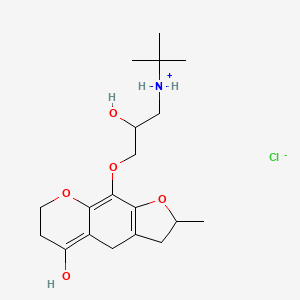
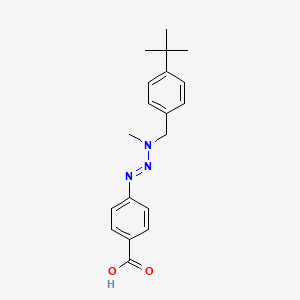
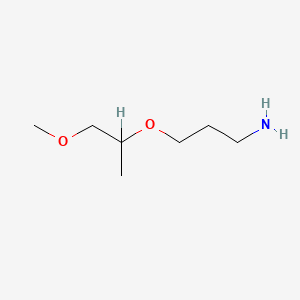
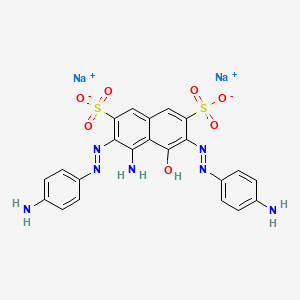


![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
